Predicted Metallo-β-Lactamase (NDM-1 and IMP-1) Inhibitory Potency: A Regioisomeric Structure-Activity Rationale
Although no direct IC₅₀ value has been reported for 4-(4-methylsulfonylphenyl)picolinic acid against NDM-1 or IMP-1, a structurally informative comparator—4-(methylsulfonyl)picolinic acid (CAS 1026676-25-4), which lacks the interposed phenyl ring—has published IC₅₀ values of 8.3 μM against NDM-1 and 12.7 μM against IMP-1 . In related dipicolinic acid (DPA) isostere programs, introduction of a 4-aryl substituent on the picolinic acid scaffold shifted the Zn²⁺ coordination geometry and improved inhibitory potency, as demonstrated by 6-(1H-tetrazol-5-yl)picolinic acid, which achieved an IC₅₀ of 22 μM against IMP-1 [1]. The 4-(4-methylsulfonylphenyl) substitution pattern is predicted to extend the aromatic pharmacophore and engage the hydrophobic binding pockets adjacent to the dinuclear zinc center, suggesting that procurement of this specific regioisomer is warranted for systematic MBL SAR exploration [1].
| Evidence Dimension | Metallo-β-lactamase (MBL) inhibitory potency |
|---|---|
| Target Compound Data | No published IC₅₀ data available; 4-(4-methylsulfonylphenyl)picolinic acid is untested in published MBL assays. |
| Comparator Or Baseline | 4-(Methylsulfonyl)picolinic acid: IC₅₀ = 8.3 ± 1.2 μM (NDM-1), 12.7 ± 2.1 μM (IMP-1) ; 6-(1H-tetrazol-5-yl)picolinic acid: IC₅₀ = 22 μM (IMP-1) [1]. |
| Quantified Difference | Not calculable for target compound; however, the 4-aryl substitution strategy is validated as potency-enhancing in the picolinic acid MBL inhibitor class, with the phenyl spacer in 4-(4-methylsulfonylphenyl)picolinic acid predicted to extend the reach of the methylsulfonyl pharmacophore into unexplored subsite space. |
| Conditions | In vitro enzyme inhibition assays; NDM-1 and IMP-1 metallo-β-lactamases; fluorometric or spectrophotometric readouts using nitrocefin or equivalent reporter substrates. |
Why This Matters
For research groups developing MBL inhibitors, the 4-(4-methylsulfonylphenyl) regioisomer offers a unique spatial arrangement of the zinc-chelating carboxylic acid and the electron-withdrawing methylsulfonylphenyl group—a geometry not accessible with 3- or 5-substituted positional isomers—making it a non-redundant candidate for fragment-based or structure-guided optimization campaigns.
- [1] Sevaille L, Gavara L, Bebrone C, et al. Spectroscopic and biochemical characterization of metallo-β-lactamase IMP-1 with dicarboxylic, sulfonyl, and thiol inhibitors. Bioorg Med Chem Lett. 2021;41:127993. View Source
